3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine

Catalog No.
S2808456
CAS No.
338956-84-6
M.F
C14H13BrClNO2S
M. Wt
374.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-...

CAS Number

338956-84-6

Product Name

3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine

IUPAC Name

3-(3-bromo-2-methylphenyl)sulfonyl-2-chloro-4,6-dimethylpyridine

Molecular Formula

C14H13BrClNO2S

Molecular Weight

374.68

InChI

InChI=1S/C14H13BrClNO2S/c1-8-7-9(2)17-14(16)13(8)20(18,19)12-6-4-5-11(15)10(12)3/h4-7H,1-3H3

InChI Key

OTFNAGLMVKQQMU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=C(C(=CC=C2)Br)C)Cl)C

solubility

not available

Important Disclaimer

Information regarding the specific scientific research applications of 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine is currently limited.

Search Findings:

  • Scientific literature databases including PubMed, Google Scholar, and Scifinder produced no significant results for this specific compound in the context of scientific research.
  • Chemical databases like PubChem and ChemSpider contain information on the compound's structure and properties, but no mention of its applications in research [, ].

Possible Research Areas:

Based on the compound's structure, it is possible that it could be explored in research related to:

  • Medicinal Chemistry: The presence of a pyridine ring and a sulfonyl group suggests potential for investigation as an antibacterial or antifungal agent. However, there is no evidence to support this currently.
  • Material Science: The aromatic rings and chlorine atom could be of interest for studies in areas like crystal engineering or polymer synthesis. But again, there is no current research available.

3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine is a complex organic compound characterized by its unique structural features. It consists of a pyridine ring substituted with a sulfonyl group attached to a bromo and methyl-substituted phenyl moiety. The presence of chlorine and multiple methyl groups contributes to its distinctive chemical properties. This compound's molecular formula is C13H12BrClN2O2SC_{13}H_{12}BrClN_2O_2S, and it has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

Typical of sulfonyl and halogenated compounds. Key reactions may include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Electrophilic Aromatic Substitution: The bromine on the phenyl ring can facilitate electrophilic aromatic substitution, allowing for further functionalization.
  • Sulfonation: The sulfonyl group can engage in reactions with nucleophiles, leading to the formation of sulfonamide derivatives.

Research into the biological activity of 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine indicates potential pharmacological properties. Compounds with similar structures have been studied for their:

  • Antimicrobial Activity: Many sulfonyl-containing compounds exhibit significant antimicrobial properties.
  • Anti-inflammatory Effects: Some derivatives may possess anti-inflammatory characteristics, potentially useful in treating inflammatory diseases.
  • Anticancer Properties: Due to structural similarities with known anticancer agents, this compound may also show promise in cancer therapeutics.

The synthesis of 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyridine Ring: Starting from commercially available pyridine derivatives, the desired substitutions are introduced via halogenation and sulfonation reactions.
  • Bromination and Chlorination: Specific conditions are applied to selectively brominate and chlorinate the aromatic rings.
  • Sulfonation Reaction: The introduction of the sulfonyl group can be achieved using sulfonating agents like sulfur trioxide or chlorosulfonic acid.

This compound has potential applications in various fields:

  • Pharmaceutical Industry: As a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
  • Agricultural Chemistry: Possible use as an agrochemical for pest control due to its biological activity against certain pests.
  • Material Science: Utilized in the synthesis of advanced materials or polymers with specific properties.

Studies on the interactions of 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine with biological targets are crucial for understanding its mechanism of action. Research may focus on:

  • Protein Binding Studies: Determining how this compound interacts with specific proteins or enzymes.
  • Receptor Binding Assays: Evaluating its affinity for various receptors involved in disease processes.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems.

Several compounds share structural similarities with 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3-Amino-2-bromo-4,6-dimethylpyridineAmino group instead of sulfonylPotentially different biological activity
3-Bromo-2-chloro-6-methylpyridineDifferent substitution pattern on pyridineMay exhibit different reactivity
4-MethylsulfonylphenolSulfonamide structureFocused on different biological pathways

These compounds highlight the unique aspects of 3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine, particularly its specific functional groups that may influence its reactivity and biological activity differently compared to others.

XLogP3

4.4

Dates

Last modified: 08-17-2023

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